(R)-1-methoxy-3-phenylpropan-2-amine
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Overview
Description
®-1-Methoxy-3-phenylpropan-2-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by a methoxy group attached to the first carbon, a phenyl group attached to the third carbon, and an amine group attached to the second carbon in the propan-2-amine chain. The ®-configuration indicates that the compound is the enantiomer with the specific three-dimensional arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-methoxy-3-phenylpropan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-methoxy-3-phenylpropan-2-ol.
Conversion to Amine: The hydroxyl group of ®-1-methoxy-3-phenylpropan-2-ol is converted to an amine group using reagents such as thionyl chloride (SOCl₂) followed by ammonia (NH₃) or an amine source.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-methoxy-3-phenylpropan-2-amine.
Industrial Production Methods: In industrial settings, the production of ®-1-methoxy-3-phenylpropan-2-amine may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce precursor compounds.
Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer from a racemic mixture.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: ®-1-Methoxy-3-phenylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium iodide (NaI) in acetone
Major Products:
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alcohols or hydrocarbons
Substitution: Compounds with substituted functional groups
Scientific Research Applications
®-1-Methoxy-3-phenylpropan-2-amine has various scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-methoxy-3-phenylpropan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptors, modulating the activity of neurotransmitters like dopamine, serotonin, and norepinephrine. The pathways involved include signal transduction cascades that influence cellular responses and physiological effects.
Comparison with Similar Compounds
(S)-1-Methoxy-3-phenylpropan-2-amine: The enantiomer of ®-1-methoxy-3-phenylpropan-2-amine with different stereochemistry.
Phenethylamine: A simpler structure lacking the methoxy and amine groups.
Methamphetamine: A structurally related compound with a methyl group instead of a methoxy group.
Uniqueness: ®-1-Methoxy-3-phenylpropan-2-amine is unique due to its specific ®-configuration and the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-1-methoxy-3-phenylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZIHZPDHJBQKN-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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